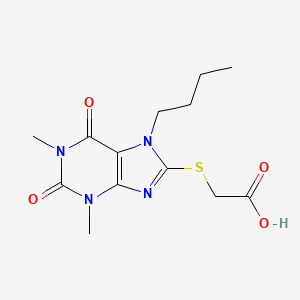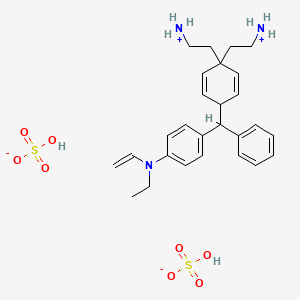
Astradiamant green GX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Basic Green 1 is synthesized through the condensation of benzaldehyde with N,N-diethylaniline in the presence of sulfuric acid or hydrochloric acid. The resulting leuco compound is then oxidized in hydrochloric acid solution using lead dioxide or manganese dioxide . Alternatively, acetic acid can be used, and the leuco base is oxidized catalytically with atmospheric oxygen in the presence of (dihydrodibenzotetraaza14-annulene)iron and chloranil .
Industrial Production Methods: In industrial settings, the production of Basic Green 1 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Basic Green 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead dioxide or manganese dioxide in hydrochloric acid solution.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenation or nitration reactions using appropriate halogenating or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the leuco compound yields the green dye, while reduction can lead to the formation of colorless leuco compounds .
Aplicaciones Científicas De Investigación
Basic Green 1 has a wide range of scientific research applications:
Chemistry: Used as an ion association reagent for spectrophotometric analysis.
Biology: Employed in staining techniques for microscopy and as a biological stain.
Medicine: Utilized as a topical antiseptic due to its antibacterial properties against gram-positive bacteria.
Industry: Applied in the dyeing of textiles and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of Basic Green 1 involves its interaction with cellular components. It inhibits the growth of gram-positive bacteria by interfering with their cellular processes. The dye binds to cellular structures, disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
Basic Green 4 (Malachite Green): Similar in structure but differs in the nature of the N,N’-alkyl substituents (methyl groups for Basic Green 4 and ethyl groups for Basic Green 1).
Crystal Violet: Another triarylmethane dye with similar applications but different molecular structure.
Methyl Green: Used in similar staining applications but has a different chemical composition.
Uniqueness: Basic Green 1 is unique due to its specific molecular structure, which imparts distinct properties such as its vibrant green color and antibacterial activity. Its ability to bind to cellular structures makes it particularly useful in microbiological and medical applications .
Propiedades
Fórmula molecular |
C27H39N3O8S2 |
|---|---|
Peso molecular |
597.7 g/mol |
Nombre IUPAC |
2-[1-(2-azaniumylethyl)-4-[[4-[ethenyl(ethyl)amino]phenyl]-phenylmethyl]cyclohexa-2,5-dien-1-yl]ethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C27H35N3.2H2O4S/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-5(2,3)4/h3,5-17,24,26H,1,4,18-21,28-29H2,2H3;2*(H2,1,2,3,4) |
Clave InChI |
UURSSPGMJADCAU-UHFFFAOYSA-N |
SMILES canónico |
CCN(C=C)C1=CC=C(C=C1)C(C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.OS(=O)(=O)[O-].OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)

![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)


![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
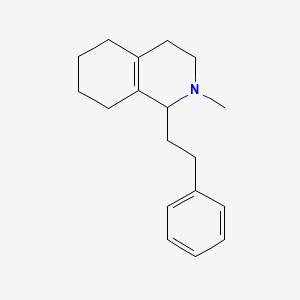
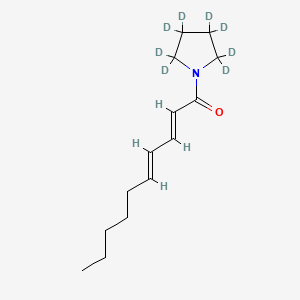
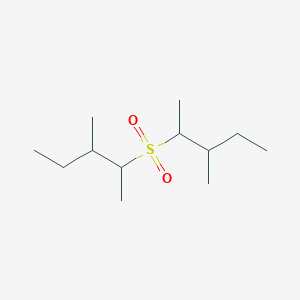
![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)

